Dichlorophenylborane

Catalog No.
S774620
CAS No.
873-51-8
M.F
C6H5BCl2
M. Wt
158.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorophenylborane

CAS Number

873-51-8

Product Name

Dichlorophenylborane

IUPAC Name

dichloro(phenyl)borane

Molecular Formula

C6H5BCl2

Molecular Weight

158.82 g/mol

InChI

InChI=1S/C6H5BCl2/c8-7(9)6-4-2-1-3-5-6/h1-5H

InChI Key

NCQDQONETMHUMY-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1)(Cl)Cl

Canonical SMILES

B(C1=CC=CC=C1)(Cl)Cl

The exact mass of the compound Dichlorophenylborane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93889. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dichlorophenylborane (PhBCl2) is a highly reactive, moisture-sensitive organoboron liquid characterized by extreme Lewis acidity and the presence of two labile boron-chlorine bonds alongside a stable boron-aryl linkage . In industrial and advanced laboratory procurement, it is primarily sourced as a bifunctional electrophilic precursor for the synthesis of boronic esters, unsymmetrical triarylboranes, and boron-nitrogen (BN) heterocycles [1]. Unlike stable boronic acids, PhBCl2 reacts vigorously with Lewis bases and protic nucleophiles, making it an indispensable reagent for anhydrous cascade reactions, direct B-N annulations in optoelectronic material synthesis, and specialized Lewis acid catalysis where maximum electrophilicity is required.

Procurement teams often attempt to substitute Dichlorophenylborane with cheaper, bench-stable alternatives like phenylboronic acid (PhB(OH)2) or phenylboronic acid pinacol ester (PhBpin). However, this substitution fundamentally fails in applications requiring strong electrophilic borylation or Friedel-Crafts-type cyclizations[1]. The oxygen-bound boron atoms in boronic acids and esters suffer from pπ-pπ back-donation, which significantly attenuates their Lewis acidity. Consequently, these stable substitutes are completely unreactive in electrophilic cascades such as the 1,2-carboboration of ynamides or borylative cyclizations, yielding 0% product where PhBCl2 achieves near-quantitative conversion [2]. Furthermore, PhBCl2 eliminates water as a byproduct during condensation reactions, generating gaseous HCl that is easily scavenged by amine bases, thereby preserving moisture-sensitive intermediates that would otherwise hydrolyze in the presence of boronic acids [1].

Superior Electrophilic Borylation in 1,2-Carboboration Workflows

In the 1,2-carboboration of ynamides to form trisubstituted alkenylboronates, the choice of boron reagent dictates the success of the initial electrophilic attack. Dichlorophenylborane provides the extreme Lewis acidity necessary to drive the reaction, achieving a 74-76% yield at ambient temperature. In direct contrast, common baseline reagents including phenylboronic acid, phenyl pinacol boronic ester, and triphenylboroxine fail entirely to initiate the reaction, yielding 0% due to insufficient electrophilicity [1].

Evidence DimensionProduct yield in electrophilic 1,2-carboboration
Target Compound Data74-76% yield (using 2-3 equivalents PhBCl2)
Comparator Or BaselinePhenylboronic acid / Phenyl pinacol boronate (0% yield)
Quantified Difference>74% absolute yield increase
ConditionsAmbient temperature in CH2Cl2 or CHCl3

Procurement of the highly Lewis acidic dichloride form is mandatory for electrophilic borylation cascades where standard boronic acids are completely unreactive.

Single-Step B-N Annulation for Advanced Optoelectronic Materials

The synthesis of boron-nitrogen fused polycyclic aromatic hydrocarbons (PAHs), such as azaborine-annulated perylenediimides (PDIs) used in OLEDs, requires a highly reactive boron source. Dichlorophenylborane enables a direct, single-step B-N annulation with amine precursors, achieving yields of 81% in refluxing toluene with a simple amine base[1]. Utilizing alternative multi-step routes (e.g., installing a BCl2 group with BCl3 followed by Grignard phenylation) introduces highly pyrophoric reagents and significantly reduces overall process yield.

Evidence DimensionYield and step-economy for B-N fused PDI synthesis
Target Compound Data81% yield in a single annulation step
Comparator Or BaselineMulti-step approaches requiring BCl3 and subsequent Grignard phenylation (lower overall yield, higher safety overhead)
Quantified DifferenceEliminates 1 synthetic step and avoids highly reactive organometallic intermediates
ConditionsRefluxing toluene with triethylamine base

Reduces manufacturing complexity and safety overhead in the synthesis of specialized boron-doped optoelectronic materials.

Efficacy in Intramolecular C-H Borylative Cyclizations

In the synthesis of thiophene-fused 1,2-oxaborine derivatives via iodide-catalyzed demethylation and Friedel-Crafts C-H borylation, dichlorophenylborane acts as the critical electrophile. Reactions utilizing PhBCl2 achieve up to 96% isolated yield of the cyclized product. When phenylboronic acid pinacol ester (PhBpin) is substituted as the boron source under identical conditions, the desired cyclization product is not obtained at all [1].

Evidence DimensionYield of thienooxaborine cyclization product
Target Compound Data96% isolated yield
Comparator Or BaselinePhenylboronic acid pinacol ester (0% yield)
Quantified Difference96% absolute yield difference
Conditions135 °C in chlorobenzene with catalytic Bu4NI and Et3N

Demonstrates that the dichloride leaving groups are indispensable for driving Friedel-Crafts-type borylative cyclizations in heterocycle manufacturing.

Synthesis of Boron-Nitrogen (BN) Doped Optoelectronic Materials

PhBCl2 is the premier precursor for single-step B-N annulations to produce azaborine-annulated polycyclic aromatic hydrocarbons (PAHs) and multiple-resonance thermally activated delayed fluorescence (MR-TADF) emitters for OLEDs[1]. Its dual reactive B-Cl bonds allow rapid cyclization with diamines or amino-aromatics, while the pre-installed phenyl group provides necessary steric and electronic tuning without requiring secondary organometallic steps.

Electrophilic Borylation and Carboboration Workflows

In advanced synthetic pipelines requiring the functionalization of ynamides or the construction of trisubstituted alkenylboronates, PhBCl2 provides the extreme Lewis acidity required to initiate electrophilic attack [2]. This makes it a necessary procurement choice over standard boronic acids or esters, which lack the electrophilicity to trigger these cascades.

Lewis Acid Catalysis for Regioselective Carbohydrate Functionalization

PhBCl2 is utilized as a highly effective, moisture-sensitive Lewis acid catalyst in the regioselective reductive opening of benzylidene acetals and specific glycosylation reactions [3]. Its ability to coordinate strongly to oxygen outpaces weaker boronic acid counterparts, enabling precise functional group manipulation in complex carbohydrate synthesis.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

873-51-8

Wikipedia

Dichlorophenylborane

Dates

Last modified: 08-15-2023

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